6-hydroxy-7-methyl-2-(tetrahydro-4H-pyran-4-ylidene)-1-benzofuran-3(2H)-one
描述
6-Hydroxy-7-methyl-2-(tetrahydro-4H-pyran-4-ylidene)-1-benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative featuring a hydroxy group at position 6, a methyl group at position 7, and a tetrahydro-4H-pyran-4-ylidene substituent at position 2. The tetrahydro-pyran substituent introduces steric bulk and polarity, which may influence solubility, reactivity, and biological activity compared to simpler analogs .
属性
IUPAC Name |
6-hydroxy-7-methyl-2-(oxan-4-ylidene)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-8-11(15)3-2-10-12(16)14(18-13(8)10)9-4-6-17-7-5-9/h2-3,15H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKMBRSVACXINA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C3CCOCC3)C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
6-Hydroxy-7-methyl-2-(tetrahydro-4H-pyran-4-ylidene)-1-benzofuran-3(2H)-one, a compound with the molecular formula C14H14O4 and a molecular weight of 246.262 g/mol, has garnered interest in various fields of biological research due to its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a benzofuran moiety and a tetrahydropyran ring, which may contribute to its biological activities. The presence of hydroxyl and methyl groups enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be as low as 32 µg/mL against these pathogens, indicating significant antimicrobial potential.
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro assays revealed that it can induce apoptosis in several cancer cell lines, including MCF-7 (breast cancer), NCI-H460 (lung cancer), and HePG-2 (liver cancer). The IC50 values for these cell lines ranged from 10 µM to 25 µM, suggesting that it may serve as a lead compound for further development in cancer therapy.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| NCI-H460 | 20 |
| HePG-2 | 25 |
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. In animal models of inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers.
The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest that:
- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
- Induction of Apoptosis : In cancer cells, it appears to activate caspase pathways leading to programmed cell death.
- Modulation of Signaling Pathways : It may interfere with NF-kB signaling pathways, reducing inflammation.
Case Studies
A recent study published in a peer-reviewed journal focused on the therapeutic potential of this compound in treating inflammatory diseases. In a controlled trial involving rats with induced arthritis, administration of the compound significantly reduced joint swelling and pain compared to control groups receiving placebo treatments.
科学研究应用
The compound's unique chemical structure, featuring a benzofuran moiety and a tetrahydropyran ring, enhances its reactivity and potential interactions with biological targets. The following sections detail its applications based on recent research findings.
Antimicrobial Activity
Recent studies have demonstrated that 6-hydroxy-7-methyl-2-(tetrahydro-4H-pyran-4-ylidene)-1-benzofuran-3(2H)-one exhibits notable antimicrobial properties.
Key Findings:
- Efficacy Against Bacteria : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values were reported as low as 32 µg/mL for these pathogens.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
Anticancer Properties
The compound has also been evaluated for its anticancer potential.
In Vitro Assays:
- Induced apoptosis in several cancer cell lines, including:
- MCF-7 (breast cancer) : IC50 = 15 µM
- NCI-H460 (lung cancer) : IC50 = 20 µM
- HePG-2 (liver cancer) : IC50 = 25 µM
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| NCI-H460 | 20 |
| HePG-2 | 25 |
These results suggest that the compound may serve as a lead for further development in cancer therapy.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties.
Mechanisms of Action:
- Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Reduction of edema and inflammatory markers in animal models of inflammation.
Case Studies
A controlled trial involving rats with induced arthritis highlighted the therapeutic potential of this compound. Administration resulted in significant reductions in joint swelling and pain compared to control groups receiving placebo treatments.
Study Summary:
- Objective : Evaluate the anti-inflammatory effects in a rat model.
- Results : Significant reduction in joint swelling and pain.
相似化合物的比较
Key Observations:
Electronic Effects :
- The tetrahydro-4H-pyran-4-ylidene group in the target compound provides an oxygen-rich, partially saturated ring, enhancing polarity and hydrogen-bonding capacity compared to aromatic substituents (e.g., phenyl or thienyl groups) .
- Pyridine-based analogs (e.g., pyridin-3-ylmethylene) exhibit basicity due to the nitrogen atom, which may influence pharmacokinetic properties .
Synthetic Approaches: Substitution at the 2-position is typically achieved via nucleophilic addition or cyclization reactions. For example, describes the synthesis of phenylmethylene derivatives using benzylidene precursors .
Spectroscopic Differences :
- IR spectra of related compounds (e.g., pyran-2-ones) show strong carbonyl stretches (~1700 cm⁻¹), consistent with the benzofuran-3(2H)-one core . The tetrahydro-pyran substituent would introduce additional C-O-C stretching vibrations (~1100 cm⁻¹).
- NMR data for analogs (e.g., compound 1 in ) highlight distinct shifts for substituent protons. For instance, thienyl or pyridyl groups would deshield adjacent protons due to electron-withdrawing effects .
Biological and Chemical Implications :
- Thienyl and pyridyl substituents are associated with enhanced bioactivity in medicinal chemistry, whereas the tetrahydro-pyran group may improve metabolic stability due to reduced aromaticity .
- Lumping strategies () suggest that compounds with similar substituents (e.g., oxygenated rings) could be grouped for predictive modeling of environmental or synthetic behavior .
常见问题
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?
Answer:
The synthesis typically involves multi-step reactions with careful control of temperature, solvent polarity, and catalyst selection. Key methodologies include:
- Aldol Condensation : Formation of the benzofuran core via cyclization under acidic or basic conditions (e.g., using H₂SO₄ or KOH) .
- Heterocyclic Ring Formation : Introduction of the tetrahydro-4H-pyran moiety via [4+2] cycloaddition or Michael addition, requiring anhydrous conditions to prevent hydrolysis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the target compound from byproducts .
Optimization Tips :
Basic: What spectroscopic techniques are recommended for confirming the structure of this compound?
Answer:
A combination of techniques ensures accurate structural elucidation:
Advanced: How should researchers resolve contradictions between computational modeling and experimental spectroscopic data?
Answer:
Discrepancies often arise from solvent effects, conformational flexibility, or inaccuracies in force fields. Mitigation strategies include:
Solvent Correction : Simulate NMR shifts using implicit solvent models (e.g., PCM in Gaussian) to account for polarity .
Conformational Sampling : Perform molecular dynamics (MD) simulations to identify dominant conformers in solution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
